3,5-Dimethyl-4'-piperidinomethyl benzophenone
Overview
Description
3,5-Dimethyl-4’-piperidinomethyl benzophenone is a chemical compound known for its unique physiochemical and biological properties. It has a molecular formula of C21H25NO and a molecular weight of 307.43 g/mol . This compound is characterized by the presence of a benzophenone core substituted with a piperidinomethyl group at the 4’ position and two methyl groups at the 3 and 5 positions of the benzene ring .
Preparation Methods
The synthesis of 3,5-Dimethyl-4’-piperidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzophenone core and the piperidinomethyl group.
Reaction Conditions: The benzophenone core is first synthesized through a Friedel-Crafts acylation reaction involving benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Substitution Reaction: The piperidinomethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Scientific Research Applications
3,5-Dimethyl-4’-piperidinomethyl benzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
3,5-Dimethyl-4’-piperidinomethyl benzophenone can be compared with similar compounds such as:
3,4-Dimethyl-4’-piperidinomethyl benzophenone: This compound has a similar structure but with different methyl group positions, leading to variations in its properties and reactivity.
4’-Piperidinomethyl benzophenone: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-12-17(2)14-20(13-16)21(23)19-8-6-18(7-9-19)15-22-10-4-3-5-11-22/h6-9,12-14H,3-5,10-11,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTVRIOOHYBSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642697 | |
Record name | (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-14-9 | |
Record name | (3,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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